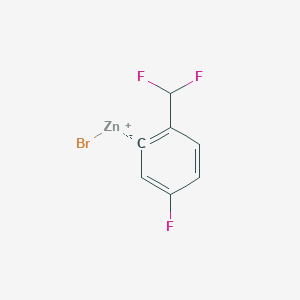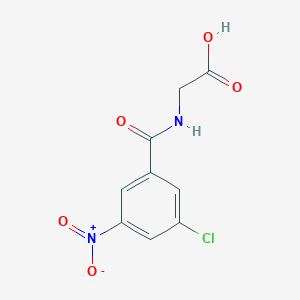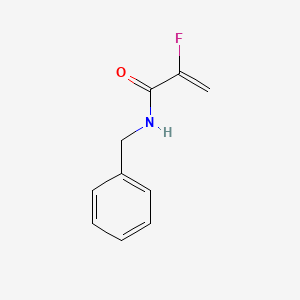
N-Benzyl-2-fluoroacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-fluoroacrylamide is an organic compound with the molecular formula C10H10FNO It is a derivative of acrylamide, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and one of the hydrogen atoms on the acrylamide moiety is replaced by a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzyl-2-fluoroacrylamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-fluoroacryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct formed during the reaction.
Another method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as copper(I) bromide (CuBr) to facilitate the coupling of benzylamine with 2-fluoroacrylic acid. This method offers the advantage of milder reaction conditions and higher yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to optimize reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-fluoroacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted acrylamides.
Applications De Recherche Scientifique
N-Benzyl-2-fluoroacrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes or as a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases where fluorinated compounds have shown promise.
Industry: this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-fluoroacrylamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparaison Avec Des Composés Similaires
N-Benzyl-2-fluoroacrylamide can be compared with other similar compounds such as:
N-Benzylacrylamide: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-Fluoroacrylamide: Lacks the benzyl group, which affects its solubility and interaction with biological targets.
N-Benzyl-2-chloroacrylamide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in the presence of both the benzyl and fluorine groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H10FNO |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
N-benzyl-2-fluoroprop-2-enamide |
InChI |
InChI=1S/C10H10FNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13) |
Clé InChI |
FFHIMQUCFYTJLD-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)NCC1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)

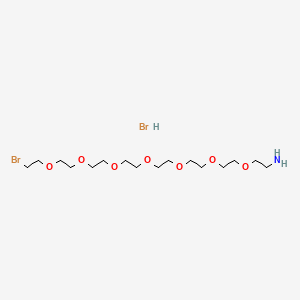
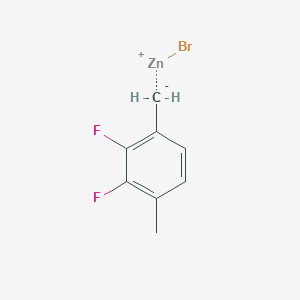
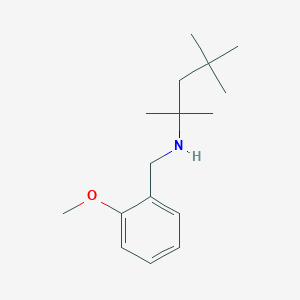
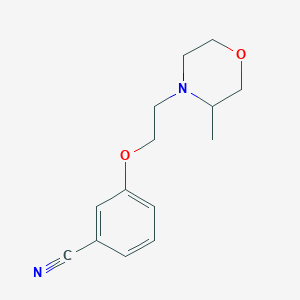
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
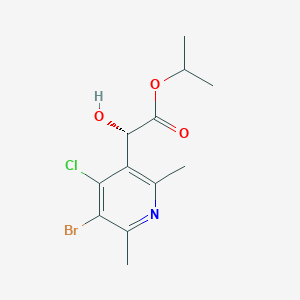

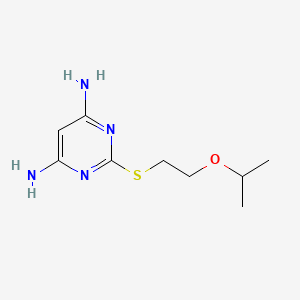
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
